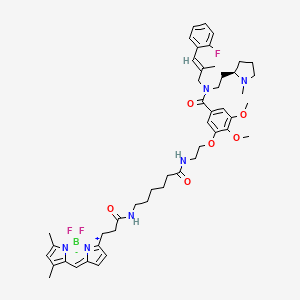

Fluorescent ACKR3 antagonist 1

Description

Properties

Molecular Formula |

C48H62BF3N6O6 |

|---|---|

Molecular Weight |

886.8 g/mol |

IUPAC Name |

3-[2-[6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexanoylamino]ethoxy]-N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-4,5-dimethoxy-N-[2-[(2R)-1-methylpyrrolidin-2-yl]ethyl]benzamide |

InChI |

InChI=1S/C48H62BF3N6O6/c1-33(27-36-13-9-10-15-41(36)50)32-56(25-21-38-14-12-24-55(38)4)48(61)37-29-43(62-5)47(63-6)44(30-37)64-26-23-54-45(59)16-8-7-11-22-53-46(60)20-19-39-17-18-40-31-42-34(2)28-35(3)57(42)49(51,52)58(39)40/h9-10,13,15,17-18,27-31,38H,7-8,11-12,14,16,19-26,32H2,1-6H3,(H,53,60)(H,54,59)/b33-27+/t38-/m1/s1 |

InChI Key |

DJBKOIDZLHYYHK-VDYWISOFSA-N |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCOC4=CC(=CC(=C4OC)OC)C(=O)N(CC[C@H]5CCCN5C)C/C(=C/C6=CC=CC=C6F)/C)C)C)(F)F |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCOC4=CC(=CC(=C4OC)OC)C(=O)N(CCC5CCCN5C)CC(=CC6=CC=CC=C6F)C)C)C)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fluorescent ACKR3 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of fluorescent antagonists targeting the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. ACKR3 is a key regulator of chemokine signaling, primarily through its scavenging function of ligands such as CXCL12, and its role in β-arrestin-biased signaling.[1][2][3][4] Understanding how fluorescent antagonists modulate ACKR3 activity is crucial for the development of novel therapeutics and research tools.

Core Mechanism of Action

Fluorescent ACKR3 antagonists are synthetic molecules designed to bind to the receptor and inhibit its function while carrying a fluorescent tag for visualization and quantification. Their primary mechanism of action involves competitive binding to the same orthosteric or allosteric site as the endogenous ligands, CXCL11 and CXCL12. By occupying the binding pocket, these antagonists prevent the binding of native chemokines, thereby inhibiting downstream signaling and receptor-mediated scavenging.[5][6][7]

Unlike canonical GPCRs, ACKR3 does not typically couple to G-proteins to elicit cellular responses.[1][6][7] Instead, its activation by agonists leads to the recruitment of β-arrestin, which mediates receptor internalization and signaling.[2][3][8][9] Fluorescent ACKR3 antagonists block this agonist-induced β-arrestin recruitment.[6] Some small-molecule ligands for ACKR3 have been reported to act as inverse agonists, meaning they can inhibit the constitutive (ligand-independent) activity of the receptor, leading to a reduction in basal β-arrestin recruitment and an accumulation of the receptor at the cell surface.[5][6]

The key functionalities of fluorescent ACKR3 antagonists are:

-

Competitive Binding: They compete with endogenous ligands for binding to ACKR3.

-

Inhibition of β-arrestin Recruitment: They block the conformational changes required for β-arrestin to bind to the receptor.

-

Inhibition of Ligand Scavenging: By preventing ligand binding and subsequent internalization, they inhibit the receptor's primary function of clearing chemokines from the extracellular environment.[6][7]

-

Fluorescent Labeling: The attached fluorophore allows for direct visualization of the receptor in live cells using techniques like confocal microscopy and quantitative binding studies through methods like fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET).[10][11]

ACKR3 Signaling and Antagonist Intervention

The following diagram illustrates the canonical ACKR3 signaling pathway and the points of intervention by a fluorescent antagonist.

Caption: ACKR3 signaling pathway and antagonist intervention.

Quantitative Data Summary

The following tables summarize the binding affinities of various fluorescent probes and unlabeled antagonists for ACKR3. This data is essential for comparing the potency of different compounds.

Table 1: Binding Affinities of Fluorescent ACKR3 Ligands

| Compound | Assay Type | pKd | Reference |

|---|---|---|---|

| Fluorescent Probe 18a | NanoBRET Saturation | 7.8 | [10][11] |

| Fluorescent Probe 18b | NanoBRET Saturation | 6.8 | [10][11] |

| Fluorescent Probe 18c | NanoBRET Saturation | 7.9 |[11] |

Table 2: Inhibitory Constants of ACKR3 Antagonists

| Compound | Assay Type | pIC50 | Reference |

|---|---|---|---|

| VUF15485 | [125I]CXCL12 Competition | 8.3 | [12] |

| VUF16840 | CXCL12-AF647 Competition | ~8.0 | [7] |

| ACT-1004-1239 | Not Specified | Potent Antagonist |[6][13] |

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are protocols for key experiments used to characterize fluorescent ACKR3 antagonists.

NanoBRET™ Ligand Binding Assay

This assay measures the binding of a fluorescent ligand to a NanoLuc® luciferase-tagged receptor in live cells.

Objective: To determine the binding affinity (Kd) of a fluorescent ACKR3 antagonist.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are transiently or stably transfected with a plasmid encoding for ACKR3 N-terminally tagged with NanoLuc® luciferase (Nluc-ACKR3).

-

Cell Plating: Transfected cells are seeded into white 96-well plates.

-

Ligand Preparation: A dilution series of the fluorescent ACKR3 antagonist is prepared in assay buffer (e.g., Opti-MEM).

-

Binding Reaction: The fluorescent antagonist dilutions are added to the cells. For determination of non-specific binding, a parallel set of wells is treated with a high concentration (e.g., 10 µM) of a non-labeled, high-affinity ACKR3 ligand.

-

Substrate Addition: After incubation (e.g., 2 hours at 37°C), the NanoBRET™ substrate (e.g., furimazine) is added to all wells.

-

Signal Detection: The plate is read on a luminometer capable of detecting both the donor (Nluc) and acceptor (fluorescent ligand) emission wavelengths.

-

Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. Specific binding is determined by subtracting the non-specific binding from the total binding. The resulting data is fitted to a one-site binding model to determine the pKd.[10][11]

Caption: A typical workflow for a NanoBRET ligand binding assay.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to ACKR3 upon ligand binding.

Objective: To determine the functional antagonism of a fluorescent ACKR3 antagonist.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids for ACKR3 and a β-arrestin fusion protein (e.g., β-arrestin-2-LgBiT and SmBiT-ACKR3 for a NanoBiT® assay).

-

Cell Plating: Transfected cells are seeded into 96-well plates.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the fluorescent antagonist.

-

Agonist Stimulation: A fixed concentration of an ACKR3 agonist (e.g., CXCL12) is added to stimulate β-arrestin recruitment.

-

Substrate Addition and Signal Detection: A luciferase substrate is added, and the luminescence is measured over time.

-

Data Analysis: The antagonist's effect is measured as a percentage of the maximal agonist response. The data is fitted to a dose-response curve to calculate the pIC50.[6][12]

Caption: Workflow for a β-arrestin recruitment assay.

Conclusion

Fluorescent ACKR3 antagonists are invaluable tools for dissecting the complex biology of this atypical chemokine receptor. Their mechanism of action, centered on competitive inhibition of ligand binding and subsequent blockade of β-arrestin recruitment and scavenging, provides a clear rationale for their use in both basic research and drug discovery. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and scientists to further explore the therapeutic potential of targeting ACKR3.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]

- 3. ACKR3 - Wikipedia [en.wikipedia.org]

- 4. Mutational Analysis of Atypical Chemokine Receptor 3 (ACKR3/CXCR7) Interaction with Its Chemokine Ligands CXCL11 and CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Gene - ACKR3 [maayanlab.cloud]

- 9. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

The Pivotal Role of ACKR3 in Cancer Progression and Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The atypical chemokine receptor 3 (ACKR3), formerly known as CXCR7, has emerged as a critical player in the landscape of oncology. Unlike typical G protein-coupled receptors (GPCRs), ACKR3 exhibits a unique signaling paradigm, primarily functioning through β-arrestin pathways and acting as a scavenger for the chemokine CXCL12. Its overexpression is a common feature across a spectrum of malignancies, including breast, lung, prostate, colorectal, and brain cancers, and is frequently correlated with poor prognosis, increased tumor growth, angiogenesis, and metastasis.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the multifaceted role of ACKR3 in cancer progression and metastasis, detailing its signaling networks, summarizing key quantitative data, outlining experimental methodologies for its study, and visualizing its complex biological functions.

Introduction to ACKR3: An Atypical Receptor in Cancer

ACKR3 is a seven-transmembrane receptor that binds to the chemokines CXCL12 and CXCL11 with high affinity.[7][8] A defining feature of ACKR3 is its lack of canonical G protein-mediated signaling due to a variation in the highly conserved DRYLAIV motif.[9] Instead, upon ligand binding, ACKR3 predominantly recruits β-arrestins, leading to receptor internalization and the activation of downstream signaling cascades that are distinct from classical GPCR pathways.[10][11][12] This atypical signaling, coupled with its function as a chemokine scavenger that shapes CXCL12 gradients, positions ACKR3 as a crucial regulator of the tumor microenvironment and a key driver of cancer progression.[4][5][11]

ACKR3 Expression and Clinical Significance in Cancer

Elevated expression of ACKR3 is observed in a wide array of human cancers and often correlates with advanced disease stage and poor patient outcomes.

Table 1: ACKR3 Expression in Various Cancers and Correlation with Clinicopathological Features

| Cancer Type | ACKR3 Expression Status | Correlation with Clinicopathological Features | Reference(s) |

| Colorectal Cancer | Significantly higher mRNA and protein levels in tumor tissues compared to normal tissues. | Associated with increased severity and progression of clinical stages. | [9] |

| Breast Cancer | Overexpressed in >30% of all breast cancers, with robust vascular staining. | Correlated with poor overall survival, reduced lung metastasis-free survival in invasive ductal carcinomas, and reduced relapse-free survival in ER+ patients. | [4][5] |

| Lung Squamous Cell Carcinoma (LUSC) | Highest transcript levels among 21 cancer types in TCGA data; overexpressed in 60% of LUSC. | Correlated with advanced stage, lymphatic invasion, and poor survival rates. | [4][5] |

| Esophageal Squamous Cell Carcinoma | Overexpressed in 45% of cases. | --- | [4][5] |

| Prostate Cancer | 2-3 fold higher expression in cancer and metastatic lesions than in benign tissue. | Promotes tumor growth and resistance to therapies. | [5][10] |

| Glioblastoma | Overexpressed. | Associated with increased vessel density. | [1] |

| Melanoma | High expression. | Associated with worse overall survival. | [10] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | High expression. | Significantly associated with tumor invasion depth (T status), lymph node involvement (N status), and higher stage (III/IV). | [13] |

Molecular Mechanisms: ACKR3 Signaling in Cancer

ACKR3-mediated signaling is central to its pro-tumorigenic functions. The primary mechanism involves the recruitment of β-arrestin, which acts as a scaffold for various signaling complexes.

β-Arrestin-Mediated Signaling

Upon activation by ligands like CXCL12, ACKR3 recruits β-arrestin.[10][11] This interaction initiates a cascade of downstream signaling events that promote cell survival, proliferation, and migration.

Caption: ACKR3 signaling cascade initiated by CXCL12 binding.

Key downstream pathways activated by ACKR3 include:

-

MAPK/ERK Pathway: ACKR3 engagement can lead to the activation of the MAPK/ERK pathway, promoting cell proliferation.[1][14]

-

PI3K/Akt Pathway: Activation of the PI3K/Akt pathway downstream of ACKR3 contributes to cell survival and tumor growth.[9][14]

-

STAT3 Pathway: The CXCL12/ACKR3 axis can activate the STAT3 pathway, which in turn promotes epithelial-mesenchymal transition (EMT) and metastasis in cancers like esophageal cancer.[15]

-

TGF-β1/Smad Signaling: In head and neck squamous cell carcinoma, ACKR3 promotes cell migration and invasion through the activation of the TGF-β1/Smad signaling axis.[13]

-

PKM2 and Glycolysis: CXCL12 signaling through ACKR3 can regulate the activity of pyruvate (B1213749) kinase M2 (PKM2), leading to a metabolic shift towards glycolysis, which is a hallmark of cancer.[16]

Interaction with CXCR4

ACKR3 and CXCR4, both receptors for CXCL12, can form heterodimers, leading to a modulation of CXCR4 signaling.[14] This crosstalk is complex and can either enhance or inhibit CXCR4-mediated effects depending on the cellular context.[17] Co-expression of ACKR3 with CXCR4 can alter the phosphorylation of Akt but not ERK in response to CXCL12.[14]

Caption: Interaction and distinct signaling of ACKR3 and CXCR4.

Chemokine Scavenging and Gradient Formation

A crucial function of ACKR3 is its role as a scavenger of CXCL12.[4][5][11] By internalizing and degrading CXCL12, ACKR3 shapes the extracellular chemokine gradient, which is critical for directing the migration and metastasis of cancer cells.[4][5] This scavenging function can paradoxically promote the metastasis of CXCR4-positive tumor cells by creating sharper, more defined CXCL12 gradients for them to follow.

Role in Cancer Hallmarks

ACKR3 contributes to multiple hallmarks of cancer, driving tumor progression and metastasis through various mechanisms.

Table 2: Contribution of ACKR3 to the Hallmarks of Cancer

| Hallmark of Cancer | Role of ACKR3 | Key Mediators/Pathways | Reference(s) |

| Sustaining Proliferative Signaling | Promotes cancer cell proliferation and tumor growth. | β-arrestin, MAPK/ERK, PI3K/Akt | [10] |

| Activating Invasion and Metastasis | Enhances cancer cell migration, invasion, and epithelial-mesenchymal transition (EMT). | STAT3, TGF-β1/Smad, CXCL12 scavenging | [4][5][10][13][15] |

| Inducing Angiogenesis | Promotes the formation of new blood vessels to supply the tumor. | Upregulation in tumor endothelial cells, ERK1/2 phosphorylation | [1][18] |

| Resisting Cell Death | Promotes tumor cell survival. | PI3K/Akt | [2] |

| Deregulating Cellular Energetics | Shifts cellular metabolism towards glycolysis. | PKM2 | [16] |

Experimental Methodologies for Studying ACKR3

A variety of experimental techniques are employed to investigate the expression, function, and signaling of ACKR3 in cancer.

Analysis of ACKR3 Expression

-

Immunohistochemistry (IHC): Used to detect ACKR3 protein expression in tumor tissues and paired paracancerous tissues.

-

Protocol Outline: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed, followed by blocking of endogenous peroxidases. Sections are incubated with a primary antibody against ACKR3, followed by a secondary antibody and a detection reagent. The signal is visualized with a chromogen, and sections are counterstained.

-

-

Western Blotting: To quantify ACKR3 protein levels in fresh tissue samples and cultured cell lines.

-

Protocol Outline: Protein lysates are prepared from tissues or cells, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is blocked and then incubated with a primary antibody against ACKR3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescence substrate.

-

-

Quantitative Real-Time PCR (qPCR): To measure ACKR3 mRNA expression levels.

-

Protocol Outline: Total RNA is extracted from tissues or cells and reverse-transcribed into cDNA. qPCR is performed using primers specific for ACKR3 and a reference gene. The relative expression of ACKR3 is calculated using the ΔΔCt method.

-

-

Flow Cytometry: To analyze cell surface expression of ACKR3 on cancer cell lines.

-

Protocol Outline: Cells are harvested and incubated with a fluorescently labeled primary antibody against ACKR3 or an isotype control antibody. The fluorescence intensity of the cells is then analyzed using a flow cytometer.

-

Functional Assays

-

Cell Migration and Invasion Assays: To assess the role of ACKR3 in cancer cell motility.

-

Protocol Outline (Transwell Assay): Cancer cells are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays). The lower chamber contains a chemoattractant such as CXCL12. After incubation, non-migrated/invaded cells on the upper surface of the membrane are removed, and the cells that have migrated/invaded to the lower surface are fixed, stained, and counted.

-

-

In Vivo Xenograft Models: To study the effect of ACKR3 on tumor growth and metastasis in a living organism.

-

Protocol Outline: Human cancer cells with varying levels of ACKR3 expression (e.g., overexpression or knockdown) are subcutaneously or orthotopically injected into immunocompromised mice. Tumor growth is monitored over time. For metastasis studies, cells can be injected intravenously, and metastatic lesions in distant organs are analyzed at the end of the experiment.

-

Caption: Workflow for investigating ACKR3 function in cancer.

Therapeutic Targeting of ACKR3

Given its significant role in promoting cancer progression, ACKR3 has emerged as a promising therapeutic target.[2][4][5] Strategies to inhibit ACKR3 function include:

-

Small Molecule Inhibitors: Several small molecule inhibitors that block ACKR3 activity have been developed and have shown efficacy in limiting tumor growth in preclinical models.[4][5][10]

-

Monoclonal Antibodies: Antibodies targeting ACKR3 can block ligand binding and subsequent signaling, thereby reducing tumor angiogenesis and growth.[18]

-

Targeted Imaging Agents: Radiolabeled ACKR3-targeted monoclonal antibodies are being evaluated for noninvasive in vivo imaging of ACKR3 expression, which could aid in diagnosis and patient stratification.[2]

Conclusion and Future Directions

ACKR3 is a key atypical chemokine receptor that plays a multifaceted and pro-tumorigenic role in a wide range of cancers. Its unique signaling properties and its function as a chemokine scavenger make it a central node in the complex network of interactions that drive tumor progression and metastasis. A deeper understanding of the molecular intricacies of ACKR3 signaling and its crosstalk with other pathways will be crucial for the development of novel and effective anti-cancer therapies. Future research should focus on elucidating the context-dependent functions of ACKR3 in different tumor microenvironments and on developing more specific and potent inhibitors of this critical cancer-promoting receptor. The constitutive activity of ACKR3 also presents a novel therapeutic avenue, with inverse agonists showing potential in suppressing basal cell motility.[19] As our knowledge of ACKR3 biology expands, so too will the opportunities for its therapeutic exploitation in the fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeted Imaging of the Atypical Chemokine Receptor 3 (ACKR3/CXCR7) in Human Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidating the roles of atypical chemokine receptors in cancer: from molecular biology to clinical relevance and therapy » Luxembourg Institute of Health [lih.lu]

- 4. Targeted Imaging of the Atypical Chemokine Receptor 3 (ACKR3/CXCR7) in Human Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. ACKR3 expression on diffuse large B cell lymphoma is required for tumor spreading and tissue infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ACKR3 promotes CXCL12/CXCR4-mediated cell-to-cell-induced lymphoma migration through LTB4 production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ACKR3 - Wikipedia [en.wikipedia.org]

- 9. Atypical chemokine receptor 3 induces colorectal tumorigenesis in mice by promoting β-arrestin-NOLC1-fibrillarin-dependent rRNA biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Atypical chemokine receptors: Emerging therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Small Molecule Ligands on ACKR3 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. The CXCL12/CXCR4/ACKR3 Signaling Axis Regulates PKM2 and Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The relevance of the chemokine receptor ACKR3/CXCR7 on CXCL12-mediated effects in cancers with a focus on virus-related cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Support of Tumor Endothelial Cells by Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Research atypical receptor cancer therapy - Vrije Universiteit Amsterdam [vu.nl]

Introduction: Redefining Chemokine Receptor Biology

An In-depth Technical Guide on the Core Atypical Chemokine Receptor Function of ACKR3

For Researchers, Scientists, and Drug Development Professionals

The chemokine system, a complex network of small cytokines and their receptors, is a cornerstone of cellular communication, orchestrating cell migration in development, homeostasis, and inflammation.[1] Classically, chemokine receptors are G protein-coupled receptors (GPCRs) that, upon ligand binding, trigger G protein-dependent signaling cascades to mediate chemotaxis.[2] However, the discovery of atypical chemokine receptors (ACKRs) has introduced a new paradigm.[2][3] These receptors, often lacking the canonical DRYLAIV motif required for G protein activation, function not as direct signal transducers for migration, but as crucial modulators of the chemokine environment.[3]

Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, stands out as a key player in this subgroup.[4][5] It binds with high affinity to the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC), ligands it shares with the canonical receptors CXCR4 and CXCR3, respectively.[5][6] Instead of activating G proteins, ACKR3 primarily functions as a scavenger, internalizing and clearing these chemokines to shape their gradients.[4][7][8] Furthermore, it engages in active, G protein-independent signaling through β-arrestin pathways.[5][9] This dual functionality allows ACKR3 to exert profound influence over a multitude of physiological and pathological processes, including neuronal development, cardiovascular function, immune cell trafficking, and cancer progression.[3][8][10][11]

This technical guide provides a comprehensive overview of the core atypical functions of ACKR3, detailing its ligand interactions, unique signaling mechanisms, and physiological significance, supplemented with quantitative data, experimental methodologies, and pathway visualizations for the research professional.

Molecular Characteristics and Ligand Promiscuity

ACKR3 is a class A GPCR encoded by the ACKR3 gene.[5] A key feature distinguishing it as "atypical" is the alteration in the highly conserved DRYLAIV motif in its second intracellular loop, which is critical for canonical G protein coupling in typical GPCRs.[3] While ACKR3 possesses a DRY motif, its structural conformation and surrounding residues are not conducive to efficient G protein activation in most cell types.[9][12]

ACKR3 is highly promiscuous, binding to a diverse array of ligands beyond its primary chemokine partners, CXCL12 and CXCL11. This includes the viral chemokine vCCL2, the peptide hormone adrenomedullin (B612762) (ADM), and a broad spectrum of endogenous opioid peptides, particularly enkephalins and dynorphins.[9][13][14][15] This broad ligand specificity suggests ACKR3 acts as a pleiotropic regulator of multiple signaling systems.[9]

Quantitative Ligand Interaction Data

The binding affinities and functional potencies of various ACKR3 ligands have been characterized across numerous studies. The data highlight the high-affinity interactions that enable its efficient scavenging function and the varying potencies for inducing β-arrestin recruitment.

| Ligand | Receptor | Assay Type | Cell Line | Affinity/Potency (EC50, IC50, Kd) | Reference |

| Chemokines | |||||

| CXCL12 | ACKR3 | β-arrestin-2 Recruitment | - | EC50 = 0.75 nM | [16] |

| vCCL2 | ACKR3 | Binding Assay | Glioblastoma cells | IC50 = 53.6 ± 6.3 nM | [3] |

| Opioid Peptides | |||||

| BAM22 | ACKR3 | β-arrestin Recruitment | Adrenocortical cells | Potent ligand | [3] |

| Dynorphin A | ACKR3 | β-arrestin Recruitment | U87 cells | Low concentration activation | [15] |

| Big Dynorphin | ACKR3 | β-arrestin Recruitment | U87 cells | Low concentration activation | [15] |

| Adrenorphin | ACKR3 | β-arrestin Recruitment | U87 cells | Low concentration activation | [15] |

| Nociceptin | ACKR3 | β-arrestin Recruitment | U87 cells | Higher concentration activation | [15] |

| Synthetic Ligands | |||||

| CCX771 | ACKR3 | β-arrestin-2 Recruitment | - | EC50 = 0.95 nM (as CCX777) | [16] |

| LIH383 | ACKR3 | β-arrestin-2 Recruitment | - | EC50 = 4.8 nM | [16] |

| TC14012 | ACKR3 | β-arrestin 2 Recruitment | - | Agonist | [4] |

| VUF15485 | ACKR3 | β-arrestin1 Recruitment | HEK293T | pEC50 = 7.4 - 8.1 | [17] |

| VUF15485 | ACKR3 | GRK2 Recruitment | HEK293T | pEC50 = 7.4 - 8.1 | [17] |

| VUF16840 | ACKR3 | β-arrestin2 Recruitment | HEK293T | Inverse Agonist | [17] |

Core Function 1: Chemokine Scavenging

The primary and most well-established function of ACKR3 is that of a scavenger receptor.[4][5] This process is critical for modulating the availability of CXCL12 for its canonical receptor, CXCR4, thereby shaping chemokine gradients and controlling CXCR4-dependent cell migration.[4][18]

The scavenging mechanism involves several key steps:

-

High-Affinity Binding : ACKR3 binds CXCL12 with an affinity approximately 10-fold higher than that of CXCR4.[3] This allows it to effectively compete for and capture the shared ligand.

-

Internalization : Upon ligand binding, ACKR3 undergoes rapid internalization into endosomes.[6][7] This process is driven by phosphorylation of the receptor's C-terminal tail by G protein-coupled receptor kinases (GRKs), particularly GRK2 and GRK3.[6][19] While β-arrestin is recruited following phosphorylation, studies have shown that β-arrestins themselves are dispensable for internalization and scavenging, pointing to a more critical role for GRK-mediated phosphorylation in the process.[6][20][21]

-

Ligand Degradation : Once internalized, the ligand-receptor complex is trafficked, leading to the degradation of the chemokine in lysosomes.[4][7]

-

Receptor Recycling : After depositing its ligand for degradation, the ACKR3 receptor is efficiently recycled back to the plasma membrane, ready to bind and internalize more chemokine.[3][7] This rapid and continuous cycling is essential for its sustained scavenging activity.[3][22]

This scavenging function is vital in contexts like neuronal migration, where ACKR3 expression is required to prevent excessive CXCL12-CXCR4 signaling, which would otherwise lead to CXCR4 desensitization and impaired migration.[3][18][20]

Caption: ACKR3 ligand scavenging workflow.

Core Function 2: β-Arrestin-Biased Signaling

While devoid of classical G protein signaling, ACKR3 is not a "silent" receptor.[3] It actively signals through the β-arrestin pathway, classifying it as a β-arrestin-biased receptor.[5][9] This signaling modality is initiated by the same GRK-dependent phosphorylation that drives internalization.

The signaling cascade proceeds as follows:

-

Ligand Binding and GRK Phosphorylation : Ligand binding induces a conformational change in ACKR3, exposing sites on its C-terminal tail for phosphorylation by GRKs (GRK2, 3, and 5 have been implicated).[6][19]

-

β-Arrestin Recruitment : The phosphorylated C-terminus acts as a docking site for β-arrestin1 and β-arrestin2.[3][6]

-

Downstream Signal Activation : β-arrestin, acting as a scaffold protein, initiates downstream signaling cascades. This has been shown to lead to the sustained activation of mitogen-activated protein kinases (MAPK) such as ERK1/2 and p38.[3][4] This β-arrestin-mediated signaling can promote cell survival and proliferation.[4][7]

This signaling pathway is distinct from the transient, G protein-mediated signals initiated by canonical receptors like CXCR4, providing a different mode of cellular regulation in response to the same ligand.

Caption: ACKR3 β-arrestin-biased signaling cascade.

Modulatory Function: Heterodimerization with CXCR4

ACKR3 can form heterodimers with CXCR4, creating a regulatory interplay that further modulates CXCL12 signaling.[3][4] When co-expressed, ACKR3 can influence CXCR4 function in several ways:

-

Impaired Gαi Activation : The formation of the ACKR3-CXCR4 heterodimer induces conformational changes that impair the ability of CXCR4 to activate its canonical Gαi protein signaling pathway upon CXCL12 binding.[3]

-

Enhanced β-Arrestin Recruitment : The heterodimer exhibits a preference for β-arrestin signaling. CXCL12 stimulation of the ACKR3-CXCR4 complex leads to a significant increase in β-arrestin recruitment compared to CXCR4 alone.[3]

-

Altered Downstream Signaling : This switch from G protein to β-arrestin bias results in sustained ERK1/2 and p38 MAPK activation, a signaling signature different from that of CXCR4 homodimers.[3]

CXCL11, which binds to ACKR3 but not CXCR4, can act as an allosteric modulator of the heterodimer, reducing the β-arrestin recruitment bias induced by CXCL12.[3] This complex regulatory mechanism allows cells to fine-tune their response to the chemokine microenvironment based on the relative expression levels of ACKR3 and CXCR4 and the specific ligands present.

Caption: Modulation of CXCR4 signaling by ACKR3 heterodimerization.

Experimental Protocols

Understanding ACKR3 function requires specific experimental assays designed to probe its unique biology. Below are methodologies for key experiments.

Protocol 1: β-Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a widely used method to study protein-protein interactions in live cells, making it ideal for monitoring ACKR3's recruitment of β-arrestin in real-time.

Objective: To quantify ligand-induced β-arrestin recruitment to ACKR3.

Methodology:

-

Constructs:

-

ACKR3 is fused to a Renilla luciferase (Rluc) energy donor (e.g., ACKR3-Rluc8).

-

β-arrestin-2 is fused to a fluorescent protein acceptor, such as green fluorescent protein (GFP) or mVenus (e.g., β-arrestin-2-mVenus).

-

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK) 293T cells are commonly used due to their high transfection efficiency and low endogenous chemokine receptor expression.[19]

-

Cells are seeded in 96-well, white, clear-bottom plates.

-

Cells are co-transfected with the ACKR3-Rluc and β-arrestin-mVenus plasmids using a suitable transfection reagent (e.g., polyethyleneimine).

-

-

Assay Procedure:

-

24-48 hours post-transfection, the growth medium is replaced with a serum-free assay buffer (e.g., HBSS).

-

The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to each well.

-

A baseline BRET signal is measured using a plate reader capable of detecting dual emissions (e.g., ~480 nm for Rluc and ~530 nm for mVenus).

-

Cells are stimulated with varying concentrations of the test ligand (e.g., CXCL12, CCX771).

-

BRET readings are taken kinetically over a period of 30-60 minutes or as an endpoint measurement.

-

-

Data Analysis:

-

The BRET ratio is calculated as the emission intensity of the acceptor (mVenus) divided by the emission intensity of the donor (Rluc).

-

The net BRET signal is determined by subtracting the baseline ratio from the ligand-stimulated ratio.

-

Data are plotted against ligand concentration, and a dose-response curve is fitted using a nonlinear regression model to determine the EC50 and Emax values.

-

Caption: Experimental workflow for a BRET-based β-arrestin recruitment assay.

Protocol 2: Chemokine Scavenging (Degradation) Assay

This assay measures the ability of cells expressing ACKR3 to internalize and degrade radiolabeled chemokine from the extracellular medium.

Objective: To quantify the scavenging activity of ACKR3.

Methodology:

-

Cell Preparation:

-

HEK293 cells are transfected to express wild-type ACKR3 or a control (e.g., empty vector).

-

Cells are seeded in 6-well plates and grown to confluency.[23]

-

-

Assay Procedure:

-

The growth medium is removed, and cells are washed with binding buffer (e.g., RPMI 1640 with 20 mM HEPES, 0.2% BSA).

-

Cells are incubated with a known concentration of radiolabeled chemokine (e.g., ¹²⁵I-CXCL12) at 37°C for a set time course (e.g., 0-4 hours).

-

At each time point, the supernatant (extracellular medium) is collected.

-

-

Quantification of Degraded Chemokine:

-

The collected supernatant is treated with 10% trichloroacetic acid (TCA) to precipitate intact chemokine.

-

Samples are centrifuged to pellet the precipitated protein.

-

The radioactivity in the TCA-soluble fraction (containing degraded peptide fragments) and the TCA-insoluble pellet (containing intact chemokine) is measured using a gamma counter.

-

-

Data Analysis:

-

The percentage of degraded chemokine is calculated as: (TCA-soluble counts / (TCA-soluble + TCA-insoluble counts)) * 100.

-

The scavenging activity is determined by comparing the degradation percentage in ACKR3-expressing cells to control cells. The results are often expressed as relative degradation over time.[23]

-

Conclusion and Therapeutic Implications

ACKR3 operates at the intersection of chemokine biology, GPCR signaling, and physiology, challenging the traditional view of receptor function. Its roles as a high-efficiency scavenger, a β-arrestin-biased signal transducer, and a modulator of other receptors like CXCR4 establish it as a critical regulator of cellular responses.[3][4] Through these atypical functions, ACKR3 plays indispensable roles in embryonic development, particularly in the cardiovascular and central nervous systems.[2][3]

The involvement of the CXCL12/CXCR4/ACKR3 axis in numerous pathologies, including many forms of cancer, autoimmune diseases like rheumatoid arthritis and multiple sclerosis, and cardiovascular diseases, makes it a compelling therapeutic target.[8][11][22][24] The ability of ACKR3 to promote tumor cell survival and migration while shaping the tumor microenvironment has spurred the development of ACKR3-targeted therapies.[8] Small molecule antagonists, inverse agonists, and blocking antibodies are under investigation to modulate ACKR3 activity, with the potential to inhibit tumor growth, reduce inflammation, or promote tissue regeneration.[4][17] A thorough understanding of its core atypical functions is paramount for the successful design and application of these next-generation therapeutics.

References

- 1. search.usi.ch [search.usi.ch]

- 2. Emerging roles of atypical chemokine receptor 3 (ACKR3) in normal development and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]

- 5. ACKR3 - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene - ACKR3 [maayanlab.cloud]

- 9. Structures of atypical chemokine receptor 3 reveal the basis for its promiscuity and signaling bias - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Atypical Chemokine Receptor 3 (ACKR3): A Comprehensive Overview of its Expression and Potential Roles in the Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conformational dynamics underlying atypical chemokine receptor 3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Distinct Activation Mechanisms of CXCR4 and ACKR3 Revealed by Single-Molecule Analysis of their Conformational Landscapes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ACKR3 Regulation of Neuronal Migration Requires ACKR3 Phosphorylation, but Not β-Arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Distinct activation mechanisms of CXCR4 and ACKR3 revealed by single-molecule analysis of their conformational landscapes | eLife [elifesciences.org]

- 22. The Role of the CXCL12/CXCR4/ACKR3 Axis in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mutational Analysis of Atypical Chemokine Receptor 3 (ACKR3/CXCR7) Interaction with Its Chemokine Ligands CXCL11 and CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | The Role of the CXCL12/CXCR4/ACKR3 Axis in Autoimmune Diseases [frontiersin.org]

An In-Depth Technical Guide to the CXCL12/CXCR4/ACKR3 Signaling Axis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The CXCL12/CXCR4/ACKR3 signaling axis is a pivotal communication network that governs a vast array of physiological and pathological processes, including embryonic development, immune cell trafficking, and cancer metastasis.[1][2] This axis consists of the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1), its canonical G-protein coupled receptor (GPCR) CXCR4, and the atypical chemokine receptor ACKR3 (also known as CXCR7). Unlike a simple ligand-receptor system, the interplay between these three components creates a complex regulatory network involving canonical G-protein signaling, β-arrestin-mediated pathways, ligand scavenging, and receptor heterodimerization.[3][4][5] This guide provides a detailed examination of the molecular mechanisms, quantitative interactions, key experimental methodologies, and therapeutic implications of this critical signaling triad.

Core Components of the Axis

CXCL12 (the Ligand)

CXCL12 is a homeostatic chemokine expressed in a wide range of tissues.[6] It plays a crucial role in directing the migration of cells that express its receptors, establishing chemotactic gradients that are essential for processes like hematopoietic stem cell homing to the bone marrow and lymphocyte trafficking.[2][7] In pathological contexts, such as cancer, tumor cells exploit these CXCL12 gradients to metastasize to distant organs where the chemokine is highly expressed, including the lungs, liver, and bone marrow.[7][8][9]

CXCR4 (the Canonical Receptor)

CXCR4 is a classic seven-transmembrane G-protein coupled receptor (GPCR) that is the primary signaling receptor for CXCL12.[10] It is expressed on numerous cell types, including hematopoietic stem cells, lymphocytes, and endothelial cells.[11] Its expression is frequently upregulated in over 20 different types of cancer, where it is strongly associated with aggressive metastatic phenotypes and poor prognosis.[9][11][12] Upon binding CXCL12, CXCR4 undergoes a conformational change that triggers intracellular signaling cascades, primarily through its coupling to Gαi-type heterotrimeric G-proteins.[4][13]

ACKR3 (the Atypical Receptor)

ACKR3, formerly known as CXCR7, is an atypical chemokine receptor that also binds CXCL12 with high affinity.[6] Unlike CXCR4, ACKR3 does not couple to G-proteins to initiate canonical signaling cascades.[14][15] Instead, its primary functions are twofold:

-

Signal Transduction via β-arrestin: Upon ligand binding, ACKR3 recruits β-arrestin, which can initiate G-protein-independent signaling, such as the activation of the MAPK/ERK pathway.[3][16][17]

-

Ligand Scavenging: ACKR3 constantly internalizes bound CXCL12, leading to its degradation. This "scavenging" activity is crucial for shaping and sharpening extracellular CXCL12 gradients, thereby modulating the migration of CXCR4-expressing cells.[5][6][18][19]

Signaling Mechanisms and Crosstalk

The functional output of the CXCL12 chemokine is determined by the relative expression and interplay of CXCR4 and ACKR3 on the cell surface.

CXCR4: Canonical G-Protein Signaling

Binding of CXCL12 to CXCR4 activates heterotrimeric Gαi proteins, leading to the dissociation of the Gαi subunit from the Gβγ dimer.[4] Both components initiate distinct downstream pathways:

-

Gαi Subunit: Inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[4]

-

Gβγ Dimer: Activates multiple effectors, including Phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG, resulting in calcium mobilization, and Phosphoinositide 3-kinase (PI3K), which activates the pro-survival Akt pathway.[4][13] Collectively, these pathways promote cell migration, proliferation, and survival.[20][21] CXCR4 can also mediate G-protein-independent signaling through the JAK/STAT pathway.[22][23]

ACKR3: Atypical Signaling and Scavenging

ACKR3 functions as a β-arrestin-biased receptor.[14] Upon binding CXCL12, it does not activate G-proteins but robustly recruits β-arrestin 1 and 2.[16] This interaction has two main consequences:

-

Internalization and Scavenging: The ACKR3/CXCL12/β-arrestin complex is rapidly internalized into endosomes, where CXCL12 is degraded. The receptor is then recycled back to the plasma membrane, allowing for continuous clearance of extracellular CXCL12.[5] This shapes chemotactic gradients that guide CXCR4-expressing cells.[24]

-

β-arrestin Signaling: The recruitment of β-arrestin can serve as a scaffold to activate downstream signaling molecules, such as the ERK1/2 MAP kinases, contributing to cell survival and proliferation.[3]

CXCR4-ACKR3 Heterodimerization and Crosstalk

CXCR4 and ACKR3 can form heterodimers on the cell surface, which adds a significant layer of regulatory complexity.[1][5] The formation of ACKR3/CXCR4 heterodimers can be induced by ACKR3 agonists.[25][26] This interaction functionally alters CXCL12 signaling:

-

Signaling Bias: When CXCL12 binds to the heterodimer, it preferentially signals through the β-arrestin pathway, similar to ACKR3 monomers, while attenuating the canonical Gαi-mediated signaling of CXCR4.[3][5][25]

-

Modulation of Migration: By scavenging CXCL12 and biasing the signaling output, ACKR3 acts as a key modulator of CXCR4-driven cell migration. In some contexts, ACKR3 expression is required to establish a gradient that CXCR4-positive cells can sense and migrate along.[18][27]

Quantitative Data Summary

The functional dynamics of the axis are heavily influenced by the binding affinities of CXCL12 for its two receptors. ACKR3 consistently demonstrates a higher affinity for CXCL12 than CXCR4.[5][6]

| Ligand | Receptor | Binding Affinity (Ki or Kd) | Cell System | Reference |

| CXCL12 | Human CXCR4 | ~3.4 - 39 nM | Various (HEK293, CHO cells) | [6][28] |

| CXCL12 | Human ACKR3 | ~0.3 - 4 nM | Various (HEK293, CHO cells) | [5][6][28] |

Note: Absolute affinity values can vary significantly based on the assay type (e.g., radioligand binding, fluorescence-based competition, SPR) and the cellular context. The consistent finding across studies is the approximately 10-fold higher affinity of CXCL12 for ACKR3 compared to CXCR4.[5][28]

Experimental Protocols

Analyzing the CXCL12/CXCR4/ACKR3 axis requires a suite of specialized assays to dissect G-protein signaling, β-arrestin recruitment, and cell migration.

Chemotaxis (Transwell Migration) Assay

This assay is the gold standard for measuring the migratory response of cells to CXCL12.

Principle: Cells are placed in the top chamber of a permeable insert (e.g., Transwell® or Boyden chamber). A solution containing a chemoattractant (CXCL12) is placed in the bottom chamber. Cells expressing the appropriate receptor (CXCR4) will actively migrate through the pores in the membrane toward the chemokine gradient.

Detailed Methodology:

-

Cell Preparation: Culture cells of interest (e.g., Jurkat T-cells, MDA-MB-231 breast cancer cells) to ~80% confluency. The day before the assay, serum-starve the cells for 16-24 hours to reduce background migration. Harvest and resuspend cells in serum-free media at a concentration of 1-5 x 106 cells/mL.

-

Chamber Setup: Use cell culture inserts with a pore size appropriate for the cell type (typically 5 µm or 8 µm for lymphocytes and cancer cells).[29] If studying invasion, coat the membrane with a basement membrane extract like Matrigel.

-

Loading: Add 600 µL of serum-free media containing various concentrations of CXCL12 (e.g., 0.1 to 100 ng/mL) to the lower wells of a 24-well plate. Include a negative control (media only) and a positive control if available.

-

Seeding: Add 100-200 µL of the prepared cell suspension to the upper chamber of each insert.[30]

-

Incubation: Incubate the plate for 4-16 hours at 37°C in a 5% CO₂ incubator.[29] Incubation time must be optimized for the specific cell type.

-

Quantification:

-

Remove the inserts. Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

-

Fix the migrated cells on the bottom side of the membrane with methanol (B129727) and stain with a solution such as Crystal Violet or DAPI.

-

Elute the stain and measure absorbance with a plate reader, or count the stained cells in several microscopic fields per membrane.

-

Alternatively, migrated cells in the bottom chamber can be collected and counted using a flow cytometer or an automated cell counter.[30]

-

Calcium Flux Assay

This assay measures the Gαq/PLC-mediated signaling downstream of CXCR4.

Principle: Activation of the PLC pathway by CXCR4 leads to the release of IP3, which triggers the release of Ca²⁺ from intracellular stores (the endoplasmic reticulum). This transient increase in cytosolic free calcium can be measured using calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4).

Detailed Methodology:

-

Cell Loading: Resuspend cells in a buffered salt solution (e.g., HBSS) and load them with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.

-

Washing: Wash the cells to remove excess extracellular dye.

-

Baseline Measurement: Place the cells in a fluorometric imaging plate reader or a flow cytometer equipped for kinetic reads. Measure the baseline fluorescence for 15-30 seconds.

-

Stimulation: Inject CXCL12 at the desired concentration and immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).

-

Data Analysis: The change in fluorescence intensity over time is plotted. The peak fluorescence intensity relative to the baseline indicates the magnitude of the calcium flux.

β-Arrestin Recruitment Assay

This assay is essential for characterizing ACKR3 function and CXCR4/ACKR3 heterodimer signaling.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a common technology used for this purpose. The receptor (e.g., ACKR3) is fused to a Renilla luciferase (Rluc), and β-arrestin is fused to a fluorescent acceptor, such as YFP. When the ligand is added, β-arrestin is recruited to the receptor, bringing the donor (Rluc) and acceptor (YFP) into close proximity (<10 nm). Upon addition of the luciferase substrate (e.g., coelenterazine), the energy from the donor is transferred to the acceptor, which then emits light at its characteristic wavelength.

Detailed Methodology:

-

Transfection: Co-transfect host cells (e.g., HEK293) with plasmids encoding the receptor-Rluc fusion protein and the β-arrestin-YFP fusion protein.

-

Plating: Plate the transfected cells into a white, opaque 96-well plate.

-

Stimulation: Add the ligand (CXCL12) at various concentrations to the wells.

-

Substrate Addition: Add the Rluc substrate (e.g., coelenterazine (B1669285) h).

-

Measurement: Immediately measure the light emission at two wavelengths simultaneously using a plate reader capable of dual-channel detection: one for the luciferase donor and one for the YFP acceptor.

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio upon ligand addition indicates receptor/β-arrestin interaction. Plot the BRET ratio against the ligand concentration to generate a dose-response curve.

Conclusion

The CXCL12/CXCR4/ACKR3 axis is a paradigm of signaling complexity, where the biological outcome is not dictated by a single ligand-receptor pair but by a dynamic interplay of multiple components. The canonical G-protein signaling of CXCR4 drives chemotaxis and survival, while the atypical receptor ACKR3 fine-tunes this response through ligand scavenging, β-arrestin signaling, and heterodimerization.[1][3][4] This intricate regulation is fundamental to both normal physiology and the progression of diseases like cancer, making the axis a compelling and challenging target for therapeutic intervention.[11][20][31] A thorough understanding of its multifaceted signaling mechanisms, aided by the quantitative and functional assays described herein, is critical for the development of effective modulators for clinical use.

References

- 1. Frontiers | The Role of the CXCL12/CXCR4/ACKR3 Axis in Autoimmune Diseases [frontiersin.org]

- 2. CXCL12/CXCR4 signal transduction in diseases and its molecular approaches in targeted-therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]

- 4. Diversity and Inter-Connections in the CXCR4 Chemokine Receptor/Ligand Family: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential activity and selectivity of N-terminal modified CXCL12 chemokines at the CXCR4 and ACKR3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]

- 8. The Role of chemokine receptor CXCR4 in breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. ACKR3 - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. The CXCL12/CXCR4/ACKR3 Signaling Axis Regulates PKM2 and Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. genecards.org [genecards.org]

- 18. Atypical Chemokine Receptor 3 Generates Guidance Cues for CXCL12-Mediated Endothelial Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ACKR3 promotes CXCL12/CXCR4-mediated cell-to-cell-induced lymphoma migration through LTB4 production - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Targeting CXCL12/CXCR4 Axis in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Crosstalk between CXCL12/CXCR4/ACKR3 and the STAT3 Pathway | MDPI [mdpi.com]

- 23. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Atypical Chemokine Receptor 3 Generates Guidance Cues for CXCL12-Mediated Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | ACKR3 promotes CXCL12/CXCR4-mediated cell-to-cell-induced lymphoma migration through LTB4 production [frontiersin.org]

- 28. Kinetics of CXCL12 binding to atypical chemokine receptor 3 reveal a role for the receptor N-terminus in chemokine binding - PMC [pmc.ncbi.nlm.nih.gov]

- 29. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 31. The CXCL12/CXCR4/ACKR3 Axis in the Tumor Microenvironment: Signaling, Crosstalk, and Therapeutic Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

Constitutive internalization of ACKR3 receptors

An In-depth Technical Guide on the Constitutive Internalization of ACKR3

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Atypical Chemokine Receptor 3 (ACKR3), formerly known as CXCR7, is a critical regulator of chemokine gradients, particularly for CXCL12 and CXCL11. Unlike canonical G protein-coupled receptors (GPCRs), ACKR3 does not primarily signal through G proteins but is considered a β-arrestin-biased receptor and a scavenger.[1][2][3] A defining feature of ACKR3 is its high level of constitutive internalization, a process by which the receptor continuously cycles between the plasma membrane and intracellular compartments, even in the absence of a stimulating ligand.[4][5][6] This ligand-independent trafficking is fundamental to its primary function of clearing extracellular chemokines, thereby shaping chemotactic gradients and modulating the signaling of other receptors like CXCR4.[4][7][8] This guide provides a detailed overview of the molecular mechanisms, quantitative aspects, and key experimental protocols used to study the constitutive internalization of ACKR3.

Core Mechanisms of ACKR3 Constitutive Internalization

ACKR3's lifecycle is characterized by continuous cycling between the plasma membrane and endosomal compartments.[6] This process is distinct from the canonical ligand-induced endocytosis observed for many GPCRs. While agonist binding can further accelerate internalization, the basal, constitutive process ensures a constant scavenging activity.[4][9]

Role of G protein-coupled Receptor Kinases (GRKs) and β-arrestins:

The classical model of GPCR internalization involves agonist-induced receptor phosphorylation by GRKs, followed by the recruitment of β-arrestins, which act as adaptors for clathrin-mediated endocytosis.[10] The role of these proteins in ACKR3's constitutive internalization is complex and still under investigation.

-

β-arrestin Independence: Several studies have demonstrated that β-arrestins are dispensable for ACKR3 internalization.[10][11] ACKR3 internalizes effectively in cells lacking β-arrestins, indicating the existence of alternative, β-arrestin-independent trafficking pathways.[4][11] While ligands promote β-arrestin recruitment to ACKR3, this interaction is primarily linked to downstream signaling (e.g., ERK activation) rather than being a prerequisite for endocytosis itself.[12]

-

GRK Involvement: Ligand-induced internalization of ACKR3 is dependent on GRK activity, with GRK2 and GRK3 playing key roles.[4][9] However, the constitutive internalization process appears to have both GRK-dependent and GRK-independent components.[13] This suggests that basal phosphorylation, potentially by GRKs or other kinases, may regulate a fraction of constitutive trafficking, but a separate mechanism allows the receptor to internalize even without GRK activity.[11][13]

The dynamic nature of ACKR3 is linked to its conformational flexibility, which allows it to adopt an active-like state even without a ligand, leading to a high level of basal activity and constitutive internalization.[5][14]

Quantitative Analysis of ACKR3 Internalization

Precise quantitative data on the rate of constitutive ACKR3 internalization is not extensively documented in the literature. Most quantitative studies focus on ligand-induced internalization, which provides a useful benchmark for the receptor's trafficking capacity. The high basal level of intracellularly located ACKR3 observed in imaging studies qualitatively supports a robust constitutive internalization process.[15][16]

| Parameter | Ligand | Value | Cell Type | Method | Citation |

| Receptor Internalization | CXCL12 | 25% of surface receptors after 15 min | HEK293T | Flow Cytometry | [17] |

| Receptor Recycling | CXCL12 | Surface levels return to basal by 45 min post-stimulation | HEK293T | Flow Cytometry | [17] |

| Ligand Affinity (IC₅₀) | CXCL12 | 1.3 nM | HEK293 | Radioligand Assay | [12] |

| Ligand Affinity (IC₅₀) | CXCL11 | 9.0 nM | HEK293 | Radioligand Assay | [12] |

This table summarizes available quantitative data, which primarily reflects ligand-induced activity. The rate of constitutive, ligand-independent internalization remains an area for further investigation.

Signaling Pathways and Functional Consequences

The constitutive internalization of ACKR3 is intrinsically linked to its physiological functions: chemokine scavenging and biased signaling.

// Ligand-dependent pathway CXCL12 -> ACKR3 [label="Binding"]; ACKR3 -> GRK [label="Recruitment &\nPhosphorylation"]; GRK -> ACKR3 [style=invis]; ACKR3 -> Barr [label="Recruitment"]; Barr -> ERK [label="Scaffolding"];

// Internalization ACKR3 -> Endosome [label="Ligand-Induced\nInternalization", style=dashed, color="#EA4335"]; Barr -> Endosome [style=invis];

// Constitutive Pathway ACKR3 -> Endosome [label="Constitutive\nInternalization", dir=back, constraint=false, style=dashed, color="#4285F4", arrowhead=normal, headport=w, tailport=e];

// Post-internalization fate Endosome -> Lysosome [label="Ligand Degradation"]; Endosome -> Recycling [label="Receptor Recycling"]; Recycling -> ACKR3; CXCL12 -> Lysosome [style=invis];

// Logical Grouping {rank=same; CXCL12; ACKR3;} {rank=same; GRK; Barr;} {rank=same; ERK; Endosome;} } .dot Caption: ACKR3 signaling and trafficking pathways.

Chemokine Scavenging: The primary role of ACKR3 is to act as a scavenger, internalizing and degrading its ligands, thereby regulating their extracellular concentration.[6][18] This function is crucial in developmental processes, such as neuronal migration and cardiovascular development, where precise chemokine gradients are required.[6] The continuous, constitutive internalization ensures that this scavenging function is always active, allowing cells to constantly sample and shape their environment.

β-arrestin Signaling: Upon ligand binding, ACKR3 recruits β-arrestins, which can act as signal transducers, leading to the activation of downstream pathways like the ERK1/2 MAP kinase cascade.[6][12] This signaling is G protein-independent and is thought to contribute to cellular processes like survival and proliferation. The formation of heterodimers between ACKR3 and CXCR4 can also potentiate β-arrestin activation.[6]

Key Experimental Methodologies

Studying the constitutive internalization of ACKR3 requires techniques that can quantify the population of receptors at the plasma membrane over time or visualize their translocation to intracellular compartments.

BRET-based Assay for Receptor Internalization

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology for monitoring protein proximity in living cells.[2] To measure internalization, a "bystander" BRET assay can be used to track the receptor's localization relative to a plasma membrane-anchored fluorescent protein.

Detailed Protocol:

-

Construct Preparation: Genetically fuse a Renilla luciferase variant (Rluc, the BRET donor) to the C-terminus of ACKR3. Prepare a construct for a plasma membrane-anchored fluorescent acceptor, such as mVenus fused to a CAAX motif (mVenus-CAAX).[19]

-

Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293) with the ACKR3-Rluc and mVenus-CAAX plasmids. Culture for 24-48 hours to allow for protein expression.[20]

-

Assay Setup: Plate the transfected cells into a white, opaque 96-well microplate suitable for luminescence measurements.

-

Measurement:

-

Wash the cells with a suitable buffer (e.g., HBSS).

-

Add the Rluc substrate (e.g., coelenterazine h) to each well.

-

Immediately begin reading on a plate reader capable of simultaneously detecting the donor emission (~480 nm) and acceptor emission (~530 nm).

-

To measure constitutive internalization, monitor the change in the BRET ratio over time in wells treated only with vehicle. A decrease in the BRET ratio signifies the movement of ACKR3-Rluc away from the plasma membrane-anchored mVenus-CAAX.[19]

-

Inverse agonists, which stabilize the inactive receptor conformation at the membrane, can be used as a positive control to inhibit constitutive internalization and cause an increase in the BRET signal.[5][19]

-

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each time point. Normalize the data to the baseline reading at time zero.

Flow Cytometry-based Assay for Surface Receptor Quantification

Flow cytometry provides a robust method for quantifying the population of receptors remaining on the cell surface after a period of internalization.

Detailed Protocol:

-

Cell Preparation: Use cells stably or transiently expressing an epitope-tagged ACKR3 (e.g., HA- or FLAG-tag at the N-terminus).

-

Labeling Surface Receptors:

-

Cool the cells to 4°C to halt all membrane trafficking.

-

Incubate the cells with a fluorescently-conjugated primary antibody targeting the N-terminal epitope tag for 45-60 minutes on ice. This step labels only the surface-exposed receptors.

-

-

Initiating Internalization:

-

Wash away the unbound antibody with ice-cold buffer.

-

Resuspend the cells in pre-warmed (37°C) culture medium to initiate internalization and start a timer. A baseline sample (T=0) should be kept at 4°C.

-

-

Stopping Internalization: At various time points (e.g., 5, 15, 30, 60 minutes), stop internalization by returning the cells to an ice bath and adding ice-cold buffer.

-

Data Acquisition:

-

Analyze the samples on a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of labeled receptor remaining on the cell surface.

-

A viability dye (e.g., Propidium Iodide) should be used to exclude dead cells from the analysis.

-

-

Data Analysis: Calculate the percentage of remaining surface receptors at each time point relative to the baseline (T=0) sample. Plotting this percentage against time allows for the determination of the internalization rate.

Implications for Drug Development

Understanding the constitutive internalization of ACKR3 is paramount for developing therapeutics that target this receptor.

-

Inverse Agonists: Compounds that act as inverse agonists can stabilize an inactive conformation of ACKR3, leading to its accumulation at the cell surface and inhibiting its constitutive scavenging activity.[5][19] This can effectively increase the local concentration of CXCL12, which may have therapeutic benefits in contexts where enhancing CXCR4 signaling is desired.

-

Targeting Trafficking: Modulating the internalization and recycling pathways of ACKR3 could offer a novel strategy to control its scavenging function without directly blocking the ligand-binding pocket.

-

Biased Ligands: Developing ligands that selectively promote or inhibit β-arrestin signaling versus internalization could fine-tune the receptor's function for specific pathological conditions, separating its signaling role from its scavenging activity.

Conclusion

The constitutive internalization of ACKR3 is a fundamental characteristic that distinguishes it from canonical GPCRs and underpins its primary role as a chemokine scavenger. This process is mechanistically complex, operating largely independently of β-arrestin and involving both GRK-dependent and -independent pathways. While quantitative rates for this basal trafficking are still being fully elucidated, powerful techniques like BRET and flow cytometry provide robust platforms for its study. For drug development professionals, modulating this constitutive pathway offers a sophisticated and nuanced approach to controlling chemokine signaling in a host of diseases, including cancer and inflammatory disorders.

References

- 1. Flow cytometry analysis of receptor internalization/shedding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct activation mechanisms of CXCR4 and ACKR3 revealed by single-molecule analysis of their conformational landscapes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]

- 7. Structures of atypical chemokine receptor 3 reveal the basis for its promiscuity and signaling bias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct activation mechanisms of CXCR4 and ACKR3 revealed by single-molecule analysis of their conformational landscapes | eLife [elifesciences.org]

- 9. mdpi.com [mdpi.com]

- 10. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ACKR3 Proximity Labeling Identifies Novel G protein- and β-arrestin-independent GPCR Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Constitutive activity of an atypical chemokine receptor revealed by inverse agonistic nanobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Conformational dynamics underlying atypical chemokine receptor 3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Constitutive activity of an atypical chemokine receptor revealed by inverse agonistic nanobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mutational Analysis of Atypical Chemokine Receptor 3 (ACKR3/CXCR7) Interaction with Its Chemokine Ligands CXCL11 and CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. berthold.com [berthold.com]

An In-depth Technical Guide to Fluorescent Probes for G Protein-Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and applications of fluorescent probes in the study of G protein-coupled receptors (GPCRs). It is designed to be a valuable resource for researchers and professionals involved in fundamental GPCR research and drug discovery, offering detailed insights into probe design, experimental methodologies, and data interpretation.

Introduction to Fluorescent Probes for GPCRs

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1][2][3] Understanding their complex signaling mechanisms is paramount for the development of novel therapeutics. Fluorescent probes have emerged as indispensable tools in this endeavor, offering a non-radioactive, sensitive, and real-time approach to studying GPCR function in living cells.[4][5][6] These probes allow for the direct visualization and quantification of receptor localization, trafficking, ligand binding, and conformational changes, providing invaluable insights into GPCR pharmacology.[5][7]

Fluorescent probes for GPCRs can be broadly categorized into two main classes:

-

Extrinsic Probes: These are fluorescent molecules that are chemically conjugated to ligands (agonists or antagonists) or other molecules that bind to the GPCR or its associated proteins.[5] Small-molecule fluorescent ligands are particularly advantageous due to their stability and cell permeability.[8]

-

Intrinsic Probes: These involve the genetic fusion of a fluorescent protein (FP), such as Green Fluorescent Protein (GFP), to the GPCR itself.[5] This approach allows for direct tracking of the receptor within the cell.

The design of a successful fluorescent probe requires careful consideration of the fluorophore's photophysical properties, the linker connecting it to the pharmacophore, and the attachment site to minimize disruption of ligand-receptor interactions.[9]

Quantitative Data on Fluorescent Probes

The selection of an appropriate fluorescent probe is critical for the success of any experiment. The following tables summarize key quantitative data for commonly used fluorescent dyes and specific fluorescent ligands for GPCRs.

Table 1: Photophysical Properties of Common Fluorophores Used in GPCR Probes

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

| Fluorescein (FITC) | 494 | 518 | 0.92 | 72,000 |

| Cyanine 3 (Cy3) | 550 | 570 | 0.15 | 150,000 |

| Cyanine 5 (Cy5) | 649 | 670 | 0.28 | 250,000 |

| Alexa Fluor 488 | 495 | 519 | 0.92 | 71,000 |

| Alexa Fluor 555 | 555 | 565 | 0.10 | 150,000 |

| Alexa Fluor 647 | 650 | 668 | 0.33 | 239,000 |

| BODIPY FL | 503 | 512 | 0.97 | 80,000 |

| BODIPY TMR | 542 | 574 | 0.49 | 90,000 |

| Green Fluorescent Protein (GFP) | 488 | 507 | 0.60 | 55,000 |

| Yellow Fluorescent Protein (YFP) | 514 | 527 | 0.61 | 84,000 |

Note: Quantum yield and molar extinction coefficient can vary depending on the local environment.

Table 2: Examples of Fluorescent Ligands for GPCRs and Their Binding Affinities

| GPCR Target | Fluorescent Ligand | Ligand Type | Fluorophore | Binding Affinity (Kd) |

| β2-Adrenergic Receptor | Carazolol-BODIPY FL | Antagonist | BODIPY FL | ~1 nM |

| A1 Adenosine Receptor | XAC-BY630 | Antagonist | BODIPY 630/650 | ~5 nM |

| M1 Muscarinic Receptor | Telenzepine-Alexa488 | Antagonist | Alexa Fluor 488 | ~2 nM |

| D2 Dopamine Receptor | NAPS-BY630 | Antagonist | BODIPY 630/650 | ~10 nM |

| Oxytocin Receptor | Carbetocin-TAMRA | Agonist | TAMRA | ~3 nM |

| Neurokinin 1 Receptor | Substance P-Cy3B | Agonist | Cy3B | ~0.5 nM |

GPCR Signaling Pathways

GPCRs transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins, which are composed of α, β, and γ subunits.[10][11] G proteins are broadly classified into four families based on their α subunit: Gs, Gi/o, Gq/11, and G12/13.[10][12] The activation of these pathways leads to the production of second messengers and the modulation of various cellular processes.

Gs Signaling Pathway

The Gs pathway is primarily involved in the stimulation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels.[13]

Caption: The Gs signaling pathway.

Gi/o Signaling Pathway

The Gi/o pathway primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[13]

Caption: The Gi signaling pathway.

Gq/11 Signaling Pathway

The Gq/11 pathway activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][15][16]

Caption: The Gq signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing fluorescent probes to study GPCRs.

Fluorescent Ligand Binding Assay

This protocol describes a competition binding assay to determine the affinity of an unlabeled compound for a GPCR using a fluorescent ligand.

Materials:

-

Cells expressing the GPCR of interest

-

Fluorescent ligand with known affinity

-

Unlabeled competitor compound

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Compound Preparation: Prepare a serial dilution of the unlabeled competitor compound in assay buffer.

-

Assay Setup:

-

Wash the cells once with assay buffer.

-

Add a fixed concentration of the fluorescent ligand (typically at or below its Kd value) to all wells except for the "no ligand" control.

-

Add the serially diluted unlabeled competitor compound to the appropriate wells. Include a "total binding" well (fluorescent ligand only) and a "nonspecific binding" well (fluorescent ligand + a high concentration of a known unlabeled ligand).

-

-

Incubation: Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 1-3 hours).

-

Washing: Gently wash the cells three times with ice-cold assay buffer to remove unbound fluorescent ligand.

-

Fluorescence Measurement: Read the fluorescence intensity in each well using a plate reader with appropriate excitation and emission filters.

-

Data Analysis:

-

Subtract the nonspecific binding from all other values.

-

Plot the specific binding as a function of the log concentration of the competitor.

-

Fit the data to a one-site competition model to determine the IC50 value of the competitor.

-

Calculate the Ki (inhibition constant) of the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

-

Caption: Workflow for a fluorescent ligand binding assay.

Förster Resonance Energy Transfer (FRET) Imaging

This protocol outlines the steps for performing FRET microscopy to study GPCR protein-protein interactions (e.g., dimerization or receptor-G protein interaction).[7][17]

Materials:

-

Cells co-expressing two interacting proteins fused to a FRET pair of fluorescent proteins (e.g., CFP and YFP).

-

Confocal microscope equipped with appropriate lasers and emission filters for the FRET pair.

-

Imaging medium (e.g., HBSS).

-